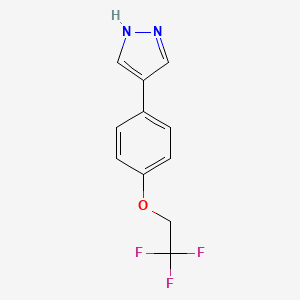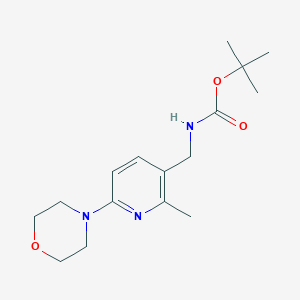
tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a morpholine ring, and a pyridine ring
Preparation Methods
The synthesis of tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of aqueous ammonia at low temperatures. The reaction mixture is then stirred at room temperature for an extended period to complete the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Scientific Research Applications
tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It may be used in the study of biochemical pathways and interactions due to its structural features.
Industry: Used in the production of various chemical intermediates and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl ((2-methyl-6-morpholinopyridin-3-yl)methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate: A related compound with a chloro substituent on the pyridine ring.
tert-Butyl (6-methylpyridin-3-yl)carbamate: Another similar compound with a methyl group on the pyridine ring.
Properties
Molecular Formula |
C16H25N3O3 |
|---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
tert-butyl N-[(2-methyl-6-morpholin-4-ylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C16H25N3O3/c1-12-13(11-17-15(20)22-16(2,3)4)5-6-14(18-12)19-7-9-21-10-8-19/h5-6H,7-11H2,1-4H3,(H,17,20) |
InChI Key |
SCYGZNVPBYFFPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCOCC2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



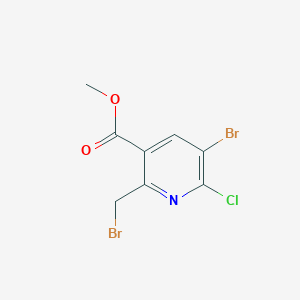
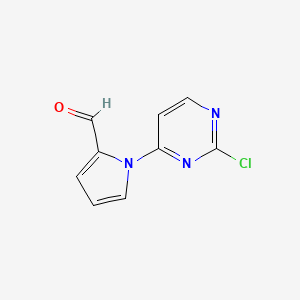

![6-Fluoro-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11792131.png)
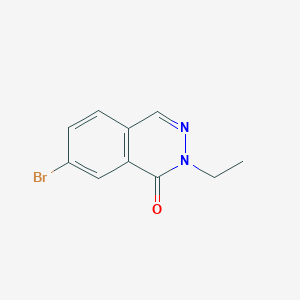




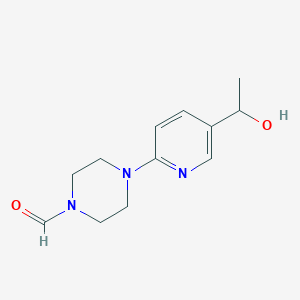
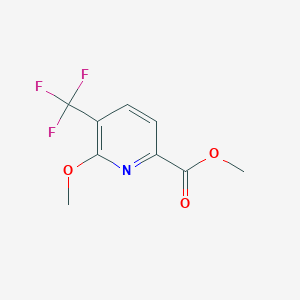
![2-Bromo-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11792187.png)
